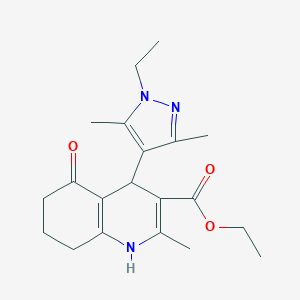![molecular formula C23H17F4N3O B280285 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B280285.png)
2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various applications.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antimicrobial effects against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its versatility. It has been shown to have a variety of potential applications in different scientific fields, including medicine, biology, and chemistry. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that this compound may have toxic effects on certain cells and tissues, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is to further explore its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies could be conducted to investigate its potential use in other scientific fields, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 2-fluoroaniline, 2-trifluoromethylbenzaldehyde, and cyclohexanone in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential use in various scientific applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also suggested that this compound may have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C23H17F4N3O |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
2-amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17F4N3O/c24-16-8-3-4-9-17(16)30-18-10-5-11-19(31)21(18)20(14(12-28)22(30)29)13-6-1-2-7-15(13)23(25,26)27/h1-4,6-9,20H,5,10-11,29H2 |
InChI-Schlüssel |
GLAVPEXUJBGTGO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)

